4-Hydroxybutyl acetate
CAS No.: 35435-68-8
Cat. No.: VC13856693
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35435-68-8 |
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Molecular Formula | C6H12O3 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 4-hydroxybutyl acetate |
Standard InChI | InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3 |
Standard InChI Key | FLVQOAUAIBIIGO-UHFFFAOYSA-N |
SMILES | CC(=O)OCCCCO |
Canonical SMILES | CC(=O)OCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
4-Hydroxybutyl acetate is characterized by a molecular weight of 132.16 g/mol and the IUPAC name 4-hydroxybutyl acetate . Its structure combines a four-carbon hydroxybutyl chain with an acetylated terminal oxygen, conferring balanced hydrophilicity and lipophilicity. Key physical properties include:
Property | Value |
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Boiling Point | Not explicitly reported |
Solubility | Miscible in water |
Appearance | Clear, colorless liquid |
Odor | Fruity |
The compound’s polarity arises from its hydroxyl group, while the acetate moiety enhances stability against hydrolysis compared to simpler esters .
Structural Isomerism and Analogues
Structural analogues such as 2-hydroxyethyl acetate and butyl acetate differ in hydroxyl positioning and alkyl chain length, respectively. These variations influence solubility and reactivity:
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Butyl acetate: Lacks a hydroxyl group, reducing polarity and increasing volatility.
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2-Hydroxyethyl acetate: Shorter carbon chain limits hydrophobic interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of 4-hydroxybutanol with acetic acid under acidic catalysis (e.g., sulfuric acid) remains the primary synthetic route . Reaction conditions typically involve:
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Temperature: 60–80°C
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Duration: 4–6 hours
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Catalyst Loading: 1–5% w/w
The reaction proceeds via nucleophilic acyl substitution, with water removal (e.g., Dean-Stark trap) driving equilibrium toward ester formation .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key steps include:
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Feedstock Mixing: 4-Hydroxybutanol and acetic acid in stoichiometric ratios.
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Catalytic Esterification: Heterogeneous catalysts (e.g., ion-exchange resins) enhance efficiency.
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Distillation: Fractional distillation isolates 4-hydroxybutyl acetate (>95% purity).
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
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Oxidation: The hydroxyl group oxidizes to a ketone, yielding 4-acetoxybutanal () under strong oxidizing agents like .
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Reduction: Catalytic hydrogenation cleaves the acetate group, regenerating 4-hydroxybutanol.
Polymerization and Copolymerization
4-Hydroxybutyl acetate participates in radical-initiated copolymerization with acrylic acid and methacrylate monomers. Resulting polymers exhibit enhanced adhesion and thermal stability, making them ideal for:
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Coatings: Automotive finishes resistant to UV degradation.
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Adhesives: Pressure-sensitive tapes with improved flexibility.
Biological and Toxicological Insights
Metabolic Pathways
In vivo studies in rats demonstrate hepatic conversion of 4-hydroxybutyl acetate to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a potent carcinogen . This transformation involves:
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Ester Hydrolysis: Release of acetic acid and 4-hydroxybutanol .
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Nitrosation: Reaction with nitrosating agents in the bladder epithelium .
Carcinogenicity and Mitigation Strategies
Chronic exposure to BBN induces transitional cell carcinoma in rodent bladders, with incidence rates exceeding 70% in untreated controls . Remarkably, co-administration of vitamin A acetate (100 IU/g diet) reduces tumor incidence by 40% () through inhibition of keratinization and squamous metaplasia .
Industrial and Research Applications
Solvent Systems
4-Hydroxybutyl acetate’s dual solubility profile makes it ideal for:
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Biochemical Assays: Dissolving hydrophobic reagents without denaturing proteins.
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Paints and Inks: Slow evaporation rate ensures even pigment distribution.
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing anticholinergic drugs and nonsteroidal anti-inflammatory agents (NSAIDs). Its hydroxyl group facilitates conjugation with active pharmaceutical ingredients (APIs).
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